molecular formula C6H7NO3S B1677500 2-Aminobenzenesulfonic acid CAS No. 88-21-1

2-Aminobenzenesulfonic acid

Cat. No. B1677500
Key on ui cas rn: 88-21-1
M. Wt: 173.19 g/mol
InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474697

Procedure details

12.8 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid are dissolved in 200 ml of water at pH 5.8. After cooling the solution to 0°-5°, 3.8 g of cyanuric fluoride are added dropwise in the course of 10 minutes, and during this the pH value of the solution is kept at 4.0-4.5 by adding 20% strength sodium carbonate solution dropwise. The mixture is subsequently stirred for about 15 minutes and 4.3 g of m-toluidine are then added. The pH value is now kept at 5.5-6.0. After the condensation of the difluorotriazinyl component with the m-toluidine has ended, a diazonium salt suspension which has been obtained from 7.0 g of 2-aminobenzenesulphonic acid in 100 ml and 20 ml of concentrated hydrochloric acid with 20 ml of 2N sodium nitrite solution analogously to Example 2, is allowed to run in at 0°-5°.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.3 g
Type
reactant
Reaction Step Five
[Compound]
Name
difluorotriazinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]2[C:6](=CC(S(O)(=O)=O)=CC=2O)[CH:5]=[C:4]([S:17]([OH:20])(=[O:19])=[O:18])[CH:3]=1.[N:21]1C(F)=NC(F)=NC=1F.C(=O)([O-])[O-].[Na+].[Na+].NC1C=CC=C(C)C=1.Cl.N([O-])=O.[Na+]>O>[NH2:21][C:5]1[CH:6]=[CH:11][CH:2]=[CH:3][C:4]=1[S:17]([OH:20])(=[O:19])=[O:18] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
N1=C(F)N=C(F)N=C1F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
4.3 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Step Six
Name
difluorotriazinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution to 0°-5°

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 143.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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